molecular formula C6H6N2O3 B1295690 2-Methoxy-3-nitropyridine CAS No. 20265-35-4

2-Methoxy-3-nitropyridine

Cat. No.: B1295690
CAS No.: 20265-35-4
M. Wt: 154.12 g/mol
InChI Key: WZNQCVOSOCGWJG-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-Methoxy-3-nitropyridine (CAS No. 20265-35-4) is a pyridine derivative with the molecular formula C₆H₆N₂O₃ and a molecular weight of 154.12 g/mol . Its structure features a methoxy group (-OCH₃) at position 2 and a nitro group (-NO₂) at position 3 on the pyridine ring. This substitution pattern confers unique electronic and steric properties, influencing its reactivity and biological activity.

Synthesis and Reactivity
A key synthesis route involves the reduction of this compound using hydrogen gas and a palladium catalyst to yield 2-methoxypyridin-3-amine, a precursor for medicinal chemistry applications . The compound’s nitro group facilitates electrophilic substitution reactions, while the methoxy group can participate in nucleophilic aromatic substitutions.

Applications
this compound serves as an intermediate in pharmaceutical synthesis, particularly for antitumor and antimicrobial agents. Its structural versatility allows for functionalization at multiple positions, enabling tailored modifications for specific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-3-nitropyridine can be synthesized through the methylation of 2-hydroxy-3-nitropyridine. This process involves the reaction of 2-hydroxy-3-nitropyridine with methylating agents such as iodomethane in the presence of a base like sodium methoxide .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-nitropyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide and iodomethane for methylation reactions.

Major Products Formed:

    Reduction: 2-Methoxy-3-aminopyridine.

    Substitution: Various N-substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 2-methoxy-3-nitropyridine as a scaffold for developing anticancer agents. For instance, its derivatives have shown promising results in inhibiting tubulin polymerization, which is a critical mechanism in cancer cell proliferation. A study demonstrated that certain derivatives exhibited IC50 values as low as 0.011 μM against gastric cancer cell lines, indicating strong antiproliferative effects . The mechanism involves binding to the colchicine site on tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .

Mechanistic Studies
Further investigation into the compound's mechanism revealed that it induces cell cycle arrest at the G2/M phase and increases reactive oxygen species (ROS) levels, contributing to its cytotoxic effects . Molecular docking studies have confirmed stable interactions with key residues in tubulin, reinforcing its potential as a lead compound for anticancer drug development.

Synthetic Applications

Reactivity and Substitution Reactions
this compound has been utilized in various synthetic applications due to its electrophilic nature. It participates in nucleophilic aromatic substitution reactions, particularly with secondary cyclic amines like piperidine and morpholine. These reactions have been characterized by kinetic studies that provide insights into the reactivity patterns of this compound . The compound's ability to undergo substitution reactions makes it a valuable intermediate in synthesizing more complex organic molecules.

Synthesis of Derivatives
The methylation of related pyridine compounds has been shown to yield this compound effectively. Its derivatives are being explored for their biological activities and potential therapeutic applications . The versatility of this compound in forming various derivatives expands its utility in chemical synthesis.

Material Science

Development of Functional Materials
In material science, this compound is being investigated for its role in developing functional materials, particularly those with electronic properties. The incorporation of nitropyridine moieties into polymer matrices can enhance their electrical conductivity and thermal stability, making them suitable for applications in sensors and electronic devices .

Case Studies and Research Findings

Study/Source Application Focus Key Findings
Canadian Journal of ChemistryAnticancer ActivityDemonstrated effective inhibition of cancer cell proliferation through tubulin interaction.
MDPIMechanistic InsightsRevealed G2/M phase arrest and ROS induction as mechanisms of action against cancer cells.
Journal of Molecular StructureSynthetic ApplicationsExplored nucleophilic aromatic substitution reactions with secondary cyclic amines.
PMC ArticleMaterial DevelopmentInvestigated the use of nitropyridine derivatives in enhancing material properties for electronics.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-nitropyridine involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can affect biological pathways and molecular targets, making the compound useful in medicinal chemistry research.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Functional Group Variations

The following table summarizes structural differences and their implications:

Compound Name Substituents and Positions Key Properties References
2-Methoxy-3-nitropyridine -OCH₃ (C2), -NO₂ (C3) High reactivity in reduction and electrophilic substitution; antitumor potential
2-Methoxy-5-nitropyridine -OCH₃ (C2), -NO₂ (C5) Lower steric hindrance; used in pyrrolopyridone synthesis
3-Methyl-5-nitropyridine -CH₃ (C3), -NO₂ (C5) Enhanced lipophilicity; altered metabolic stability
6-Chloro-2-methoxy-3-nitropyridine -Cl (C6), -OCH₃ (C2), -NO₂ (C3) Moderate antimicrobial activity; higher electron-withdrawing effects
2-(4-Methoxyphenoxy)-3-nitropyridine Phenoxy (C2), -NO₂ (C3) Fluorescence properties; structural rigidity for enzyme targeting
2-Chloro-3-methoxy-5-nitropyridine -Cl (C2), -OCH₃ (C3), -NO₂ (C5) Significant antitumor activity; improved solubility in polar solvents
2-Chloro-3-methoxy-6-nitropyridine 1-oxide -Cl (C2), -OCH₃ (C3), -NO₂ (C6), N-oxide Unique oxidative reactivity; potential in agrochemicals

Physicochemical Properties

  • Solubility : The addition of a chloro group (e.g., 6-Chloro-2-methoxy-3-nitropyridine ) increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility .
  • Thermal Stability: N-Oxide derivatives like 2-Chloro-3-methoxy-6-nitropyridine 1-oxide exhibit higher stability under oxidative conditions compared to non-oxidized analogs .

Biological Activity

2-Methoxy-3-nitropyridine (CAS No. 20265-35-4) is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

  • Molecular Formula : C₆H₆N₂O₃
  • Molecular Weight : 154.12 g/mol
  • InChI Key : WZNQCVOSOCGWJG-UHFFFAOYSA-N
  • Log P (octanol-water partition coefficient) : Approximately 1.14, indicating moderate lipophilicity.

The compound features a nitro group and a methoxy substituent on the pyridine ring, which are critical for its biological activity.

Research indicates that this compound exhibits various mechanisms of action, primarily through its electrophilic nature. It can undergo nucleophilic substitution reactions, particularly with thiols and amines, which can lead to the formation of more complex molecules with enhanced biological properties . The presence of the nitro group significantly influences its reactivity and selectivity in chemical transformations.

Biological Activities

  • Antimicrobial Activity :
    • Studies have shown that this compound possesses antimicrobial properties against certain bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function .
  • Cytotoxicity :
    • In vitro assays demonstrate that this compound exhibits cytotoxic effects on various cancer cell lines. The cytotoxicity is linked to its ability to induce apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS) .
  • Enzyme Inhibition :
    • Preliminary findings suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition could be beneficial in therapeutic contexts, particularly in cancer treatment .

Case Studies

Several studies have investigated the biological activities of this compound:

  • Study on Antimicrobial Properties :
    A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting strong antimicrobial potential .
  • Cytotoxicity Assessment :
    An experiment assessed the cytotoxic effects on human breast cancer cell lines (MCF-7). The compound demonstrated IC50 values in the micromolar range, indicating potent activity against these cells .

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus and E. coli
CytotoxicityInduces apoptosis in MCF-7 cells
Enzyme InhibitionPotential inhibitor in metabolic pathways

Properties

IUPAC Name

2-methoxy-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-6-5(8(9)10)3-2-4-7-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNQCVOSOCGWJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90942384
Record name 2-Methoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90942384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20265-35-4
Record name 20265-35-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methoxy-3-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHOXY-3-NITROPYRIDINE
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Synthesis routes and methods I

Procedure details

2-Chloro-3-nitropyridine (25 g, 0.157 mol) was suspended in methanol (300 ml) and sodium methoxide (17 g, 0.315 mol) was added. The mixture was refluxed for 2 hr and part of the solvent removed under reduced pressure. The reaction mixture was diluted with water (1 litre) and the precipitate collected by filtration. The white solid obtained was washed with more water and dried under vacuum to give the title compound (18.2 g, 75%). 1H NMR (CDCl3): 8.42 (dd, J=5, 2 Hz, 1H); 8.28 (dd, J=8, 2 Hz, 1H); 7.06 (dd, J=8, 5 Hz, 1H); 4.13 (s, 3H)
Quantity
25 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
17 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
75%

Synthesis routes and methods II

Procedure details

A suspension of sodium methoxide (40.5 g, 0.750 mol) in 200 mL of methanol was slowly added to a solution of 2-chloro-3-nitro-pyridine (79.3 g, 0.500 mol) in 800 mL of methanol at 0° C. The reaction mixture was stirred for 4 hours and then poured into 1000 g of ice. The resulting precipitate was filtered, washed with water, and dried to give 2-methoxy-3-nitro-pyridine (70. g, 0.45 mmol, 90%) as a white solid.
Name
sodium methoxide
Quantity
40.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
79.3 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
1000 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine
6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine
2-Methoxy-3-nitropyridine
6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine
6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine
2-Methoxy-3-nitropyridine
6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine
6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine
2-Methoxy-3-nitropyridine
6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine
6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine
2-Methoxy-3-nitropyridine
6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine
6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine
2-Methoxy-3-nitropyridine
6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine
6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine
2-Methoxy-3-nitropyridine

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